molecular formula C17H16ClFN2O B5630189 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine

1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5630189
M. Wt: 318.8 g/mol
InChI Key: YKZRHWRWWJVCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as 3C-4F-PP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential application in the field of medicine. This compound has been studied for its therapeutic effects in various diseases, including cancer, depression, and anxiety.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and histone deacetylase, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is its potential therapeutic effects. It has been shown to have anti-tumor, anti-depressant, and anxiolytic effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine. One of the directions is to explore its potential therapeutic effects in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, the development of more potent and selective derivatives of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine may lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine involves the reaction of 3-chlorobenzoyl chloride and 4-fluoroaniline with piperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to have anti-depressant and anxiolytic effects in animal models.

properties

IUPAC Name

(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-14-3-1-2-13(12-14)17(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZRHWRWWJVCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

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